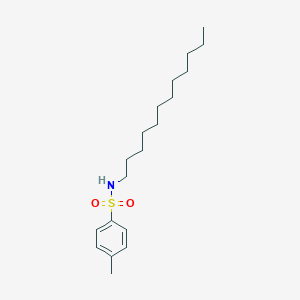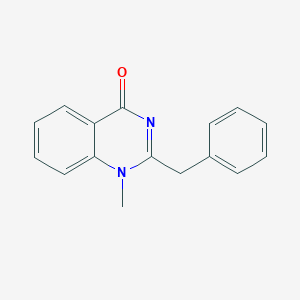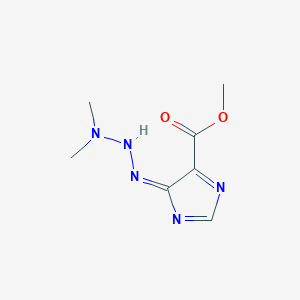
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide, commonly known as Br-Pyraz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Br-Pyraz is a pyrazolidine derivative that has a thiocarbonyl group attached to it. This compound has been found to exhibit potential therapeutic properties in various biological systems.
Wirkmechanismus
The exact mechanism of action of Br-Pyraz is not fully understood. However, it has been reported that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Br-Pyraz has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
Br-Pyraz has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. The compound is also readily available and affordable. However, there are some limitations to its use in lab experiments. Br-Pyraz has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. Additionally, the compound has been found to exhibit low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of Br-Pyraz. One area of research is the investigation of its potential therapeutic properties in the treatment of cancer. Br-Pyraz has been found to exhibit promising results in the inhibition of cancer cell growth and proliferation. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Br-Pyraz has been found to exhibit neuroprotective properties and may have potential as a therapeutic agent in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of Br-Pyraz and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of Br-Pyraz involves the reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to obtain Br-Pyraz. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
Br-Pyraz has been found to exhibit potential therapeutic properties in various biological systems. It has been studied extensively for its anti-inflammatory, analgesic, and antioxidant properties. The compound has also shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
139192-96-4 |
|---|---|
Produktname |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
Molekularformel |
C10H12BrN3S |
Molekulargewicht |
286.19 g/mol |
IUPAC-Name |
N-(4-bromophenyl)pyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12BrN3S/c11-8-2-4-9(5-3-8)13-10(15)14-7-1-6-12-14/h2-5,12H,1,6-7H2,(H,13,15) |
InChI-Schlüssel |
IIDJUBPKAZEKAG-UHFFFAOYSA-N |
Isomerische SMILES |
C1CNN(C1)C(=NC2=CC=C(C=C2)Br)S |
SMILES |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
Synonyme |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



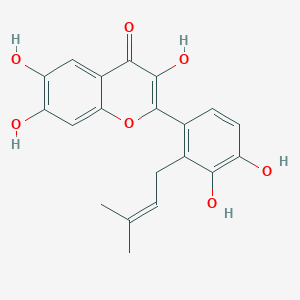
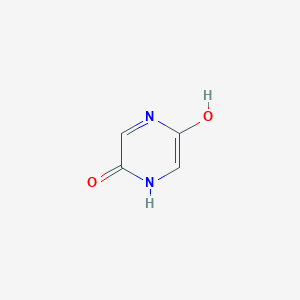
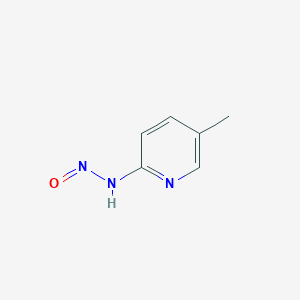

![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)

![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)

![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
